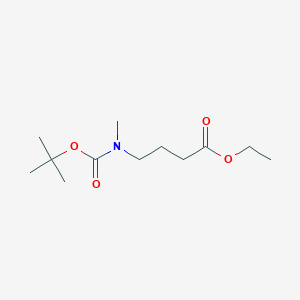

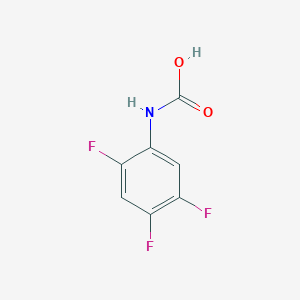

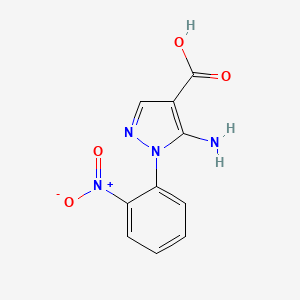

![molecular formula C11H13N3O2 B6358218 Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate CAS No. 69218-47-9](/img/structure/B6358218.png)

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound has been synthesized and characterized in various studies, and it exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility . The synthesized compound is then characterized using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The structure of the compound is confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its triazole ring. The triazole ring can be easily obtained by the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility .Applications De Recherche Scientifique

EBTP is used in a variety of scientific research applications, including drug discovery, drug development, and drug delivery. EBTP has been used in the synthesis of several drugs, such as the anti-diabetic drug glimepiride. EBTP has also been used to synthesize novel compounds with potential therapeutic applications, such as the anti-cancer drug, paclitaxel. EBTP has also been used in the synthesis of drug delivery systems, such as liposomes, nanocapsules, and nanoparticles.

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase (ache) and copper ions . These interactions suggest that Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate may have similar targets.

Mode of Action

Benzotriazole derivatives have been shown to inhibit ache by interacting with tryptophan residues located near the peripheral site and the catalytic cleft . They also stabilize copper ions, enhancing their catalytic effect in certain reactions .

Avantages Et Limitations Des Expériences En Laboratoire

EBTP has several advantages for use in laboratory experiments. EBTP is relatively inexpensive and easy to synthesize, and it is also relatively stable and soluble in a variety of solvents. However, EBTP is also known to be toxic and can cause irritation to the skin and eyes upon contact. Therefore, it is important to take the necessary safety precautions when handling EBTP in the laboratory.

Orientations Futures

The potential applications of EBTP in drug discovery, drug development, and drug delivery are still being explored. In the future, EBTP may be used to develop novel therapeutic agents for the treatment of various diseases, such as cancer, diabetes, and viral infections. In addition, EBTP may also be used to develop novel drug delivery systems, such as nanocapsules and nanoparticles, which could improve the efficacy and safety of drugs. Finally, EBTP may also be used to develop novel compounds with potential therapeutic applications, such as the anti-inflammatory drug, ibuprofen.

Méthodes De Synthèse

EBTP can be synthesized through a variety of methods, including the reaction of 1-bromo-3-chloropropane with 1H-benzotriazole. This reaction involves the use of a base, such as sodium hydroxide, to form a nucleophilic substitution reaction. The reaction results in the formation of an Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate 3-benzotriazolylpropanoate product.

Propriétés

IUPAC Name |

ethyl 3-(benzotriazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-10-6-4-3-5-9(10)12-13-14/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWANEVFCDQCURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876396 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69218-47-9 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)